molecular formula C17H13N3OS2 B2898447 3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1351399-11-5

3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B2898447
CAS RN: 1351399-11-5
M. Wt: 339.43
InChI Key: PXEVPVWKRCVKKM-UHFFFAOYSA-N
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Description

The compound “3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds have been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines is crucial for their activity. The structure-activity relationship (SAR) of 13 compounds in three mycobacterial strains has been reported .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines have shown activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 .

Scientific Research Applications

Antimicrobial Evaluation

Compounds synthesized from 3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one have been evaluated for their antimicrobial activities. Studies show that certain derivatives exhibit mild activities against various microbial strains (Gomha et al., 2018).

Cytotoxic Activity and Quantum Chemical Calculations

These compounds have also been investigated for their cytotoxic activities against cancerous cell lines, including liver and breast cancer cells. Quantum-chemical calculations were performed to better understand the molecular properties of these compounds (Kökbudak et al., 2020).

Synthesis of Novel Heterocycles

Research has focused on the synthesis of new heterocyclic compounds using these pyridothienopyrimidinones, exploring their potential in creating valuable pharmacophores and bioactive molecules (Abbas et al., 2006).

Pharmacological Properties Study

Studies have also been conducted to understand the pharmacological properties of these compounds. This involves the synthesis of various derivatives and the evaluation of their potential biological activities (Dave et al., 1997).

Antitumor Activity

Significant research has been done to assess the antitumor activities of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Many of these compounds have shown potent anticancer activity on various human cancer cell lines (Hafez et al., 2017).

Green Synthesis Approaches

Efforts have been made to develop green synthesis approaches for these compounds, characterizing their step economy, reduced catalyst loading, and easy purification (Shi et al., 2018).

properties

IUPAC Name

5-(2-phenylethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c21-16-14-13(12-7-4-9-18-15(12)23-14)19-17(22)20(16)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEVPVWKRCVKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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